![molecular formula C17H16F2N2O5 B6137648 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B6137648.png)
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFB belongs to the class of hydrazide compounds and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis by activating caspase-3 and -9 and inhibiting anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and modulating cell signaling pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its low toxicity and high bioavailability, which makes it a safe and effective compound to use in animal studies. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have a wide range of biological activities, making it a versatile compound to use in various disease models.
One of the limitations of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies. Additionally, the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, including:
1. Further elucidating the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to identify specific targets and pathways.
2. Investigating the potential of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
3. Developing more efficient methods for synthesizing and purifying 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide.
4. Conducting clinical trials to evaluate the safety and efficacy of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in humans.
5. Developing novel formulations of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to improve its solubility and bioavailability.
In conclusion, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is a promising compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. While there is still much to be learned about its mechanism of action, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biological activities that make it a versatile compound to use in various disease models. With further research, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide could become a valuable tool in the fight against cancer, inflammation, and neurodegenerative disorders.
Synthesis Methods
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide can be synthesized using a simple and efficient method that involves the condensation of 2,4-difluorophenol with 4-hydroxy-3,5-dimethoxybenzaldehyde followed by the addition of acetic anhydride and hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, inhibit angiogenesis, and modulate cell signaling pathways, making it a promising candidate for cancer therapy.
In inflammation, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have neuroprotective properties by reducing oxidative stress and inflammation, inhibiting the aggregation of amyloid beta proteins, and improving cognitive function. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O5/c1-24-14-5-10(6-15(25-2)17(14)23)8-20-21-16(22)9-26-13-4-3-11(18)7-12(13)19/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYAYGRXAICDJ-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.